molecular formula C11H10Cl2O3 B066709 5-(2,4-Dichlorophenyl)-5-oxovaleric acid CAS No. 172167-99-6

5-(2,4-Dichlorophenyl)-5-oxovaleric acid

Cat. No.: B066709
CAS No.: 172167-99-6
M. Wt: 261.1 g/mol
InChI Key: KMCXHVWSVOXHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-Dichlorophenyl)-5-oxovaleric acid (CAS 172167-99-6) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features both a carboxylic acid and a ketone functional group, attached to a 2,4-dichlorophenyl ring, providing multiple reactive handles for sophisticated chemical synthesis. Research Applications and Value: Versatile Synthetic Intermediate: This compound is primarily valued as a key precursor in the construction of more complex, biologically active molecules. Its structure is ideal for cyclization reactions and the synthesis of various heterocyclic compounds. Scaffold for Protease Inhibitors: Scientific research has utilized the 2,4-dichlorocinnamic acid scaffold, closely related to this compound, in the development of hydroxamic acid-based inhibitors. Such inhibitors have been investigated for their potential to counteract the Botulinum neurotoxin A (BoNT/A) light chain protease, a target of high significance in biodefense and neuroscience . Antimicrobial and Antifungal Agents: Structurally similar dichlorophenyl-oxovaleric acid derivatives have been used as starting materials to prepare novel heterocycles, such as pyridazinones, which have demonstrated promising antimicrobial and antifungal activities in biological screenings . The presence of the dichlorophenyl moiety often enhances lipophilicity and binding affinity to biological targets, making this compound a valuable scaffold for developing new therapeutic agents. It is commonly synthesized via Friedel-Crafts acylation, a classic method for forming aryl ketones . Attention: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c12-7-4-5-8(9(13)6-7)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCXHVWSVOXHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440431
Record name 5-(2,4-DICHLOROPHENYL)-5-OXOVALERIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172167-99-6
Record name 5-(2,4-DICHLOROPHENYL)-5-OXOVALERIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Established Synthetic Routes for Dichlorophenyl-oxovaleric Acids

The primary and most established method for synthesizing 5-aryl-5-oxovaleric acids is the Friedel-Crafts acylation. organic-chemistry.org This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds to an aromatic ring. byjus.com

Reaction of Dichlorobenzoyl Chlorides with Valeric Acid Derivatives

The synthesis of 5-(2,4-Dichlorophenyl)-5-oxovaleric acid can be effectively achieved via the Friedel-Crafts acylation of a suitable aromatic substrate with a derivative of a five-carbon dicarboxylic acid, such as glutaric anhydride (B1165640). In a typical procedure, 1,3-dichlorobenzene (B1664543) would react with glutaric anhydride. This reaction, however, yields an isomeric mixture.

A more direct and regioselective approach involves the reaction of an appropriate acyl chloride with a pre-formed aromatic compound. The key reaction for producing the target compound is the acylation of a suitable substrate with 2,4-dichlorobenzoyl chloride. chemicalbook.com The mechanism begins with the formation of a highly electrophilic acylium ion from the reaction between the acyl chloride and a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃). byjus.com This acylium ion then attacks the aromatic ring in an electrophilic aromatic substitution reaction to form the aryl ketone. pw.live Because the resulting ketone product is a moderate Lewis base, it forms a complex with the Lewis acid catalyst, necessitating the use of stoichiometric amounts of the catalyst. wikipedia.org

Table 1: Comparison of General Synthetic Routes for Aryl-oxovaleric Acids
Synthetic RouteKey ReactantsCatalyst/ReagentGeneral Conditions
Friedel-Crafts AcylationDichlorobenzene derivative, Glutaric anhydride OR appropriate substrate, 2,4-Dichlorobenzoyl chlorideLewis Acid (e.g., AlCl₃, FeCl₃)Anhydrous conditions, typically in a non-polar solvent like dichloromethane or nitrobenzene. google.com

Influence of Reaction Conditions (e.g., Base Catalysis, Reflux Temperature)

The conditions for Friedel-Crafts acylation must be carefully controlled to ensure optimal yield and purity. The reaction is typically performed under anhydrous conditions, as the presence of moisture would deactivate the Lewis acid catalyst. The choice of solvent is also critical; common solvents include nitrobenzene, dichlorobenzene, and 1,2-dichloroethane. google.com

Temperature plays a significant role in managing the reaction rate and preventing side reactions. These reactions are often initiated at a lower temperature (0–10 °C) during the addition of reactants and catalyst, and then may be gently heated to reflux to drive the reaction to completion. google.com While the term "base catalysis" is not applicable to the main acylation step, which is acid-catalyzed, subsequent steps in a synthetic sequence, such as the hydrolysis of an ester intermediate to yield the final carboxylic acid, are typically conducted under basic conditions using sodium hydroxide or a similar base, often at elevated temperatures.

Purification Techniques (e.g., Recrystallization, Chromatography)

Upon completion of the synthesis, the crude product must be purified to remove unreacted starting materials, catalyst residues, and byproducts. The standard workup for a Friedel-Crafts reaction involves quenching the reaction mixture with ice and dilute acid to decompose the catalyst-ketone complex. pw.live

Recrystallization is a primary technique for purifying the solid this compound. illinois.edumt.com This method relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. youtube.com The crude solid is dissolved in a minimal amount of a suitable hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent. youtube.com

Column chromatography is another powerful purification method, particularly for removing impurities with similar solubility profiles. rsc.orgnih.gov In this technique, the crude mixture is dissolved and passed through a stationary phase (like silica gel) packed in a column. An eluent (mobile phase) is used to move the components through the column at different rates based on their polarity and affinity for the stationary phase, allowing for effective separation.

Role as a Synthetic Intermediate for Complex Molecules

The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid functional group, makes it a highly valuable intermediate for the synthesis of more elaborate molecules, especially heterocyclic compounds. whiterose.ac.ukresearchgate.net

Precursor in Heterocyclic Compound Synthesis

Keto-acids are well-established precursors for building a wide variety of heterocyclic frameworks. whiterose.ac.ukchim.it The two electrophilic carbon centers (the ketone carbonyl and the carboxylic acid carbonyl) can react with dinucleophilic reagents to form rings.

A prominent example is the synthesis of pyridazinones. The reaction of a compound structurally similar to this compound, specifically 4-(3,4-dichlorophenyl)-4-oxo-butanoic acid, with hydrazine (B178648) hydrate leads to the formation of a dihydropyridazinone ring system. nih.govresearchgate.net This occurs through an initial reaction with the ketone, followed by an intramolecular cyclization and dehydration involving the carboxylic acid group. Such heterocyclic cores are of significant interest in medicinal chemistry due to their presence in many biologically active molecules. researchgate.net

Derivatization from Related Pentanoic Acid Structures

The 5-aryl-5-oxopentanoic acid scaffold is a versatile platform for chemical modification. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid chlorides, enabling further coupling reactions. thermofisher.com For example, conversion to the corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride prepares the molecule for subsequent Friedel-Crafts reactions or amidation. chemicalbook.comorgsyn.org

Furthermore, the ketone functional group can undergo a range of transformations. It can be reduced to a secondary alcohol, which can then be used in further synthetic steps, or completely removed through reductions like the Clemmensen or Wolff-Kishner reduction to yield 5-(2,4-Dichlorophenyl)pentanoic acid. organic-chemistry.org These derivatizations allow chemists to use this compound as a starting point to access a diverse array of more complex structures.

Table of Compounds

Table 2: List of Chemical Compounds Mentioned
Compound Name
This compound
1,2-dichloroethane
1,3-dichlorobenzene
2,4-dichlorobenzoyl chloride
4-(3,4-dichlorophenyl)-4-oxo-butanoic acid
5-(2,4-Dichlorophenyl)pentanoic acid
Aluminum trichloride
Dichloromethane
Glutaric anhydride
Hydrazine hydrate
Nitrobenzene
Oxalyl chloride
Sodium hydroxide
Thionyl chloride

Development of Novel Synthetic Pathways

The synthesis of this compound can be approached through various synthetic strategies, with the Friedel-Crafts acylation being a prominent and adaptable method. Research into novel synthetic pathways often focuses on improving yield, purity, and environmental sustainability by exploring different catalysts, solvent systems, and reaction conditions.

A significant pathway for the synthesis of aryl oxovaleric acids involves the Friedel-Crafts acylation of an aromatic substrate with glutaric anhydride, facilitated by a Lewis acid catalyst. This method provides a direct route to the carbon skeleton of the target molecule.

One well-documented, analogous synthesis involves the reaction of fluorobenzene with glutaric anhydride. This procedure can be adapted for the synthesis of this compound by substituting fluorobenzene with 1,3-dichlorobenzene. In this proposed novel pathway, 1,3-dichlorobenzene would be acylated with glutaric anhydride in the presence of a Lewis acid, such as aluminum chloride, within a suitable solvent.

The reaction proceeds via the formation of an acylium ion from glutaric anhydride and the Lewis acid, which then undergoes electrophilic aromatic substitution onto the 1,3-dichlorobenzene ring. The directing effects of the two chlorine atoms on the aromatic ring will influence the position of acylation.

A detailed, albeit analogous, experimental procedure provides a strong foundation for this proposed synthetic route. In a typical setup, a solution of glutaric anhydride and 1,3-dichlorobenzene in a halogenated solvent like ethylene dichloride would be added to a cooled suspension of aluminum chloride in the same solvent. The reaction temperature is carefully controlled to prevent side reactions and ensure regioselectivity. Following the reaction, the mixture is quenched with an acid and ice, and the product is isolated through extraction and subsequent purification.

The following table outlines the proposed reaction conditions for the synthesis of this compound based on analogous Friedel-Crafts acylation reactions.

ParameterValue/Condition
Aromatic Substrate 1,3-Dichlorobenzene
Acylating Agent Glutaric Anhydride
Catalyst Aluminum Chloride (AlCl₃)
Solvent Ethylene Dichloride
Temperature 10-20°C
Reaction Time Approximately 3-4 hours
Workup Quenching with ice and concentrated HCl, followed by extraction

Further research into this pathway could explore the use of alternative, more environmentally benign Lewis acid catalysts or solvent-free conditions to enhance the green credentials of the synthesis. The purity of the final product would be contingent on the regioselectivity of the Friedel-Crafts acylation on the 1,3-dichlorobenzene ring.

Chemical Reactivity and Transformation Pathways

Overview of Characteristic Reaction Types

The presence of a ketone, a carboxylic acid, and an activated aryl halide in 5-(2,4-Dichlorophenyl)-5-oxovaleric acid allows for a range of characteristic reactions. These include oxidation and reduction at the carbonyl and aliphatic positions, as well as nucleophilic substitution on the dichlorophenyl ring.

The carbonyl and aliphatic portions of this compound are susceptible to oxidation under various conditions. For instance, studies on similar oxoacids, such as 5-(4'-fluorophenyl)-5-oxopentanoic acid, have demonstrated that oxidation can be achieved using reagents like acid permanganate (B83412). researchgate.net The reaction kinetics are typically first order with respect to the oxoacid, the oxidant, and the acid concentration. researchgate.net The rate of this oxidation reaction is also influenced by the dielectric constant of the medium. researchgate.net

Common oxidizing agents that could be employed for the oxidation of the aliphatic chain or, under more vigorous conditions, the cleavage of the molecule, include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The specific products of such reactions would depend on the strength of the oxidizing agent and the reaction conditions.

The ketone group in this compound can be selectively reduced to a secondary alcohol. This transformation is commonly achieved using hydride-based reducing agents.

Reducing AgentTypical ConditionsProduct
Sodium borohydride (B1222165) (NaBH₄)Methanol or ethanol (B145695), room temperature5-(2,4-Dichlorophenyl)-5-hydroxyvaleric acid
Lithium aluminum hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workup5-(2,4-Dichlorophenyl)pentane-1,5-diol

This table is generated based on general principles of organic chemistry and may not represent experimentally verified outcomes for this specific compound.

It is important to note that stronger reducing agents like lithium aluminum hydride will also reduce the carboxylic acid functionality to a primary alcohol. Electrochemical reduction methods have also been explored for similar fluorinated aromatic carboxylic acids, where the reaction products are dependent on the cathode potential and the acidity of the medium. rsc.org

The dichlorophenyl group of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the chlorine atoms and the ketone group. While simple aryl halides are generally resistant to nucleophilic attack, the presence of activating groups enhances reactivity. libretexts.org

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.orgresearchgate.net In the first step, the nucleophile attacks the carbon atom bearing a halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group (in this case, a chloride ion) is expelled, restoring the aromaticity of the ring. The regioselectivity of nucleophilic attack on dichlorinated aromatic systems can be influenced by the electronic effects of other substituents on the ring. wuxiapptec.com For instance, in 2,4-dichloropyrimidines, substitution is generally favored at the C-4 position, but this can be altered by the presence of other substituents. wuxiapptec.com In the case of this compound, the ketone group at the 1-position would further influence the electron density of the ring and direct incoming nucleophiles.

Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates.

Derivatization Strategies for Carboxylic Acid Functionality

The carboxylic acid group of this compound is a key site for derivatization, enabling the synthesis of a wide range of derivatives and facilitating analytical detection.

For analytical purposes, particularly in high-performance liquid chromatography (HPLC), derivatization of the carboxylic acid can significantly improve chromatographic behavior and enhance detection sensitivity. nih.gov Introducing a fluorescent tag or a chromophore to the molecule can greatly lower the limit of detection. nih.gov

Derivatization ReagentPurposeMethod
Fluorescent Labeling AgentsIncrease detection sensitivity in fluorescence detectorsReaction with the carboxylic acid to form a fluorescent ester or amide.
UV-Absorbing AgentsEnhance detection in UV-Vis detectorsIntroduction of a chromophore to increase molar absorptivity.

This table provides general strategies for analytical enhancement and is not specific to this compound.

The carboxylic acid moiety readily undergoes esterification and amidation reactions, which are fundamental transformations in organic synthesis.

Esterification: Esters of this compound can be synthesized through various methods, with the Fischer esterification being a common approach. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and often, the alcohol is used in excess to drive the reaction to completion. masterorganicchemistry.com Alternative methods for esterification include reaction with alkyl halides in the presence of a base or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). orgsyn.org

Amidation: The formation of amides from this compound typically requires the activation of the carboxylic acid. This is because the direct reaction with an amine is generally slow. Common methods for amide bond formation include:

Use of Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and various phosphonium (B103445) salts are widely used to activate the carboxylic acid, facilitating its reaction with a primary or secondary amine. fishersci.co.uknih.gov These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. fishersci.co.uk

Conversion to Acyl Chlorides: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride then reacts rapidly with an amine to form the corresponding amide.

A variety of amides can be prepared by reacting the activated carboxylic acid with different primary and secondary amines. iajpr.com

Investigations into Reaction Mechanisms and Kinetics

The formation of this compound is a representative example of a Friedel-Crafts acylation reaction. This class of reactions is a cornerstone of organic synthesis, allowing for the formation of carbon-carbon bonds to aromatic rings. The mechanism and kinetics of such reactions are of fundamental importance for understanding and optimizing the synthesis of aryl ketones.

The most common synthetic route to this compound involves the acylation of 1,3-dichlorobenzene (B1664543) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism.

1,3-Dichlorobenzene + Succinic Anhydride --(AlCl₃)--> this compound

A detailed examination of the reaction mechanism reveals a multi-step process:

Formation of the Acylium Ion: The first step involves the reaction between succinic anhydride and the Lewis acid catalyst, aluminum chloride. The AlCl₃ coordinates to one of the carbonyl oxygens of the anhydride, which makes the carbonyl carbon more electrophilic. This is followed by the opening of the anhydride ring to form an acylium ion intermediate. This resonance-stabilized cation is a potent electrophile.

Electrophilic Aromatic Substitution: The electron-rich π system of the 1,3-dichlorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The aromaticity of the benzene (B151609) ring is temporarily lost in this step. The directing effects of the two chlorine atoms on the ring guide the position of the incoming acyl group primarily to the position para to one chlorine and ortho to the other.

Rearomatization: In the final step, a base (such as the AlCl₄⁻ complex formed in the initial step) abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and yields the final product, this compound, after an aqueous workup to protonate the carboxylate.

While the qualitative mechanism of the Friedel-Crafts acylation is well-established, detailed quantitative kinetic studies specifically for the synthesis of this compound are not extensively documented in publicly available literature. However, the kinetics of the reaction can be understood in the context of general principles of electrophilic aromatic substitution.

Several factors are known to influence the rate of Friedel-Crafts acylation reactions:

Catalyst Concentration: The concentration of the Lewis acid catalyst is a critical factor. A higher concentration of AlCl₃ generally leads to a faster reaction rate by promoting the formation of the acylium ion.

Substrate Reactivity: The nature of the aromatic substrate plays a significant role. The two chlorine atoms on the 1,3-dichlorobenzene ring are deactivating groups, meaning they withdraw electron density from the ring, making it less nucleophilic and thus slowing down the rate of electrophilic attack compared to unsubstituted benzene.

Temperature: As with most chemical reactions, the rate of Friedel-Crafts acylation increases with temperature. However, higher temperatures can also lead to side reactions and decomposition, necessitating a balance to achieve optimal yield and selectivity.

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction kinetics.

The following table summarizes the key steps and intermediates in the proposed reaction mechanism for the formation of this compound.

StepDescriptionKey Intermediates
1 Formation of the electrophileAcylium ion
2 Nucleophilic attack by the aromatic ringSigma complex (Arenium ion)
3 Deprotonation and rearomatizationFinal product

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods are fundamental to elucidating the structure of organic molecules. By probing the interaction of molecules with electromagnetic radiation, techniques like NMR, mass spectrometry, and IR/UV-Vis spectroscopy reveal detailed information about the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-(2,4-Dichlorophenyl)-5-oxovaleric acid is expected to show distinct signals for the protons on the aromatic ring and the aliphatic valeric acid chain. The three aromatic protons will appear in the downfield region (typically δ 7.5-8.0 ppm) as a complex splitting pattern due to their coupling with each other. The methylene (B1212753) protons of the valeric acid chain will appear as triplets or multiplets in the upfield region. The proton of the carboxylic acid group is expected to be a broad singlet at a very downfield chemical shift (δ 10-12 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons (one for the ketone and one for the carboxylic acid, ~170-200 ppm), the six aromatic carbons (with those bonded to chlorine showing characteristic shifts), and the four aliphatic carbons of the valeric acid chain.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons in the valeric acid chain, while an HSQC spectrum would link each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal longer-range (2-3 bond) C-H correlations, which are crucial for confirming the connection between the dichlorophenyl ring, the ketone, and the valeric acid chain.

Predicted ¹H and ¹³C NMR Data for this compound
PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
-COOH~11.5 (s, 1H)~178
-CH₂-COOH~2.45 (t, 2H)~33
-CH₂-CH₂-COOH~2.00 (p, 2H)~20
Ar-CO-CH₂-~3.10 (t, 2H)~37
Ar-C=O-~198
Ar-C1'-~137
Ar-C2' (Cl)-~132
Ar-C3'~7.60 (dd, 1H)~130
Ar-C4' (Cl)-~139
Ar-C5'~7.55 (d, 1H)~128
Ar-C6'~7.85 (d, 1H)~131

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₁₁H₁₀Cl₂O₃), the calculated monoisotopic mass is approximately 260.0007 g/mol . HRMS analysis, typically using Electrospray Ionization (ESI), would confirm this exact mass, thereby validating the molecular formula. rsc.org A key feature in the mass spectrum would be the characteristic isotopic pattern for a compound containing two chlorine atoms, showing M, M+2, and M+4 peaks with a relative intensity ratio of approximately 9:6:1.

HRMS Data for this compound
Molecular FormulaC₁₁H₁₀Cl₂O₃
Calculated Monoisotopic Mass260.0007 u
Expected Ion (ESI-)[M-H]⁻ at m/z 258.9932
Expected Isotopic PatternProminent M, M+2, M+4 peaks due to ³⁵Cl/³⁷Cl isotopes

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several strong absorption bands. A very broad band from ~2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid group. Two distinct carbonyl (C=O) stretching bands would be visible: one for the carboxylic acid at ~1710 cm⁻¹ and another for the aryl ketone at a slightly lower wavenumber, ~1680 cm⁻¹. Aromatic C=C stretching vibrations would appear around 1600 cm⁻¹, and C-Cl stretching bands would be found in the fingerprint region (<1000 cm⁻¹). nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems. The 2,4-dichlorophenyl group acts as the primary chromophore. The spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to show absorption maxima corresponding to π → π* transitions of the aromatic ring. semanticscholar.org These are likely to appear in the range of 210-290 nm. semanticscholar.org

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles. It would unambiguously confirm the connectivity of the atoms and the relative orientation of the dichlorophenyl ring with respect to the valeric acid chain. Furthermore, it would reveal details about the crystal packing and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often form dimeric structures. semanticscholar.orgaalto.fi

Computational Approaches for Structure Elucidation

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful complementary tool for structure elucidation. aalto.firesearchgate.net By creating a theoretical model of the molecule, DFT calculations can predict its lowest energy conformation and compute various spectroscopic properties. For this compound, computational methods can be used to:

Calculate theoretical NMR chemical shifts (¹H and ¹³C) to aid in the assignment of experimental spectra.

Simulate the IR spectrum to help assign vibrational modes.

Predict the molecular geometry, which can be compared with data from X-ray crystallography.

Integrated Spectroscopic and Computational Methods for Comprehensive Structure Assignment

The most robust structural characterization is achieved by integrating data from multiple spectroscopic and computational methods. semanticscholar.orgaalto.fi For this compound, the molecular formula is first established by HRMS. The functional groups (carboxylic acid, ketone, dichlorophenyl) are identified by IR spectroscopy. NMR (1D and 2D) is then used to piece together the carbon-hydrogen framework and establish the precise connectivity. Finally, X-ray crystallography can provide the ultimate confirmation of the 3D structure in the solid state, while computational studies can corroborate the experimental findings and provide deeper insight into the molecule's conformational and electronic properties. aalto.fimdpi.com

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules, such as their geometry, vibrational frequencies, and electronic characteristics.

Theoretical studies on related benzaldehyde derivatives have shown that different conformers can exist due to the rotation around single bonds, and DFT methods can accurately predict the most stable rotomers researchgate.net. For 5-(2,4-Dichlorophenyl)-5-oxovaleric acid, the geometry optimization would likely reveal a non-planar structure where the dichlorophenyl ring is twisted out of the plane of the carboxylic acid group to minimize steric hindrance. The optimized geometric parameters, including bond lengths and angles, can be calculated with good accuracy, often showing strong correlation with experimental data for analogous compounds nih.govresearchgate.net.

Table 1: Predicted Optimized Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds

ParameterPredicted Value (DFT)Reference Compound Type
C-Cl Bond Length1.74 - 1.76 ÅChlorophenyl derivatives nih.gov
C=O (Ketone) Bond Length1.22 - 1.24 ÅOxo-acids researchgate.net
C=O (Carboxylic Acid) Bond Length1.21 - 1.23 ÅCarboxylic acids mit.edu
C-O (Carboxylic Acid) Bond Length1.35 - 1.37 ÅCarboxylic acids mit.edu
Dihedral Angle (Phenyl Ring - Valeric Chain)30 - 60°Phenyl-alkanoic acids

Note: The data in this table is illustrative and based on typical values found for similar functional groups in related molecules studied by DFT, as direct computational studies on this compound are not widely published.

The electronic structure of a molecule is fundamental to understanding its reactivity. DFT calculations provide valuable information about the distribution of electrons within this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.govmdpi.com. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity ajchem-a.com. A smaller HOMO-LUMO gap suggests higher reactivity nih.gov.

For molecules containing electron-withdrawing groups like the dichlorophenyl moiety, the LUMO is often localized on this part of the molecule, indicating its susceptibility to nucleophilic attack. Conversely, the HOMO may be distributed over the more electron-rich regions. Analysis of the electronic properties of similar compounds suggests that the presence of chlorine atoms significantly influences the molecule's electronic landscape mdpi.comnih.gov. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and can predict sites for electrophilic and nucleophilic attack ajchem-a.com.

Table 2: Predicted Electronic Properties of this compound from DFT Studies on Analogous Compounds

PropertyPredicted Value/CharacteristicSignificance
HOMO Energy-6.5 to -7.5 eVRegion of electron donation
LUMO Energy-1.5 to -2.5 eVRegion of electron acceptance
HOMO-LUMO Gap4.5 to 5.5 eVIndicator of chemical reactivity and stability nih.gov
Dipole Moment2.0 to 4.0 DebyeMeasure of molecular polarity
Electron Affinity1.0 to 2.0 eVTendency to accept an electron
Ionization Potential8.0 to 9.0 eVEnergy required to remove an electron

Note: These values are estimations based on DFT calculations performed on structurally related aromatic and carboxylic acid compounds.

DFT calculations are also a reliable tool for predicting spectroscopic properties, which can aid in the experimental characterization of this compound. Theoretical vibrational frequencies, obtained from DFT, can be correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes researchgate.net. Studies on similar molecules have shown a good correlation between calculated and experimental vibrational frequencies nih.govajchem-a.com.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule mdpi.com. The calculated absorption maxima (λmax) can be compared with experimental data to validate the computational model and understand the electronic transitions responsible for the observed absorption bands.

Table 3: Predicted Spectroscopic Data for this compound based on DFT Calculations of Analogous Compounds

Spectroscopic ParameterPredicted Range/CharacteristicMethod of Prediction
C=O (Ketone) Vibrational Frequency1700 - 1730 cm⁻¹DFT (B3LYP)
C=O (Carboxylic Acid) Vibrational Frequency1740 - 1770 cm⁻¹DFT (B3LYP)
C-Cl Vibrational Frequency700 - 800 cm⁻¹DFT (B3LYP)
¹H NMR Chemical Shift (Aromatic)7.0 - 8.0 ppmGIAO-DFT
¹³C NMR Chemical Shift (C=O)170 - 200 ppmGIAO-DFT
UV-Vis λmax250 - 290 nmTD-DFT

Note: The data presented is an approximation based on computational studies of compounds with similar functional groups.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.gov. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Molecular docking simulations can predict the binding mode and estimate the binding affinity of this compound to various protein targets. The dichlorophenyl group is known to participate in hydrophobic and halogen bonding interactions, which can enhance binding affinity . The valeric acid moiety, with its carboxylic acid group, can form hydrogen bonds and electrostatic interactions with polar residues in a protein's active site.

The binding affinity is often expressed as a docking score or a predicted binding free energy (ΔG), with more negative values indicating a more favorable interaction nih.gov. For instance, docking studies of similar dichlorophenyl-containing compounds have shown strong binding affinities to enzymes like kinases and proteases nih.gov. The predicted binding energy is a composite of various energetic terms, including electrostatic and van der Waals interactions.

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterPredicted ValueSignificance
Binding Energy (ΔG)-7.0 to -9.0 kcal/molStrength of the ligand-protein interaction nih.gov
Inhibition Constant (Ki)Micromolar (µM) to Nanomolar (nM) rangePredicted inhibitory potency
Hydrogen Bonds2 - 4Key stabilizing interactions
Hydrophobic InteractionsPresent with aromatic and aliphatic residuesContribution to binding affinity
Halogen Bonds (C-Cl···O/N)PossibleSpecific interaction involving chlorine atoms

Note: This table represents hypothetical data that would be expected from a molecular docking study of the title compound with a relevant biological target, based on findings for similar molecules.

A significant outcome of molecular docking is the identification of key amino acid residues within the protein's binding pocket that are crucial for the interaction with the ligand nih.gov. Analysis of the docked pose of this compound can reveal which residues form hydrogen bonds, hydrophobic contacts, or other types of interactions.

For example, the carboxylic acid group of the valeric acid chain is likely to interact with positively charged residues like Arginine (Arg) or Lysine (Lys), or with polar residues such as Serine (Ser) and Threonine (Thr) through hydrogen bonding. The dichlorophenyl ring can engage in π-π stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp), as well as hydrophobic interactions with aliphatic residues such as Leucine (Leu), Isoleucine (Ile), and Valine (Val). The chlorine atoms may also form specific halogen bonds with electron-donating atoms in the protein backbone or side chains. Understanding these critical interactions is vital for structure-based drug design and the optimization of lead compounds.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions within a biological system, such as a ligand bound to a protein, MD can provide a detailed view of the stability of the complex and the conformational behavior of the ligand. nih.govmdpi.com These simulations solve Newton's equations of motion for a system of interacting particles, generating trajectories that reveal how the system evolves. mdpi.com

For a compound like this compound, MD simulations can be employed to understand its dynamic binding to a target protein. The process typically involves placing the ligand in the active site of the protein, solvating the system with water molecules to mimic physiological conditions, and then running the simulation for a sufficient duration (e.g., nanoseconds to microseconds) to observe significant conformational events. nih.govresearchgate.net

A primary application of MD simulations is to assess the stability of the ligand-target complex. nih.gov The stability of this interaction is crucial for the potential efficacy of a compound. A stable complex is one where the ligand remains bound within the target's active site through a consistent network of interactions. Key metrics are calculated from the simulation trajectory to quantify this stability.

One of the most common metrics is the Root Mean Square Deviation (RMSD). The RMSD measures the average distance between the atoms of the ligand (or protein) at a specific time point compared to a reference structure (usually the initial docked pose). A low and stable RMSD value over the course of the simulation indicates that the ligand does not significantly deviate from its initial binding mode, suggesting a stable interaction. researchgate.net Conversely, a high or fluctuating RMSD value may suggest that the ligand is unstable in the binding pocket and may be dissociating.

In studies of related compounds, such as derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, RMSD analysis from MD simulations has been used to confirm the stability of the ligand-protein complex within the binding site of target enzymes. researchgate.netnih.gov

Table 1: Illustrative RMSD Data for a Simulated Ligand-Protein Complex This table presents hypothetical data to illustrate typical results from an MD simulation analysis.

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Complex Stability Interpretation
00.00.0Initial Conformation
101.21.5System is equilibrating
201.51.8Minor fluctuations, reaching stability
301.41.7Stable conformation maintained
401.61.8Stable conformation maintained
501.51.7Complex remains stable

The valeric acid chain of this compound imparts significant conformational flexibility. mdpi.com MD simulations are exceptionally well-suited to explore this dynamic behavior and assess how the molecule adapts its shape within the confines of a protein's binding site. researchgate.net This "chameleonic" ability to adopt different conformations can be critical for achieving high binding affinity and permeability. unito.it

The analysis of the simulation trajectory can reveal:

Torsional Angle Fluctuations: The rotation around single bonds in the valeric acid chain can be monitored to identify preferred dihedral angles and conformational states. mdpi.com

Solvent Accessible Surface Area (SASA): Changes in the molecule's exposed surface area can indicate how it adapts to the hydrophobic and hydrophilic regions of the binding pocket. unito.it

Studies on structurally related molecules have shown that considerable conformational flexibility exists, particularly in the relationship between the aromatic ring and the attached side chain. mdpi.com This dynamic behavior is crucial, as constraining a molecule in a suboptimal orientation can lead to reduced affinity and potency. nih.gov The ability of a ligand to dynamically adjust its conformation is a key factor in establishing effective interactions with its biological target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. unc.edunih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues and prioritizing synthetic efforts. nih.gov While a specific QSAR model for this compound is not publicly documented, the methodology is highly applicable to a series of its derivatives.

To build a QSAR model, a dataset of structurally related compounds with experimentally measured biological activities (e.g., enzyme inhibition, cytotoxicity) is required. researchgate.net For each compound, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Commonly used molecular descriptors include:

Electronic Descriptors: Such as partial charges and dipole moment, which describe the electronic properties of the molecule.

Steric Descriptors: Like molecular volume, surface area, and specific shape indices (e.g., CoMFA steric fields), which relate to the size and shape of the molecule. sdsu.edu

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (LogP), which quantifies the molecule's lipophilicity.

Topological Descriptors: Which are numerical indices derived from the 2D graph representation of the molecule.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest are used to generate a mathematical equation that correlates the descriptors with the observed biological activity. researchgate.netlshtm.ac.uk For example, in a study on cytotoxic 3,5-diaryl-4,5-dihydropyrazole analogs, a 3D-QSAR model showed that both steric and electrostatic fields were significant contributors to the biological activity. researchgate.net The resulting model is validated to ensure its predictive power before being used to screen new compounds. unc.edu

Table 2: Representative Molecular Descriptors for a QSAR Study of Valeric Acid Derivatives This table presents a selection of typical descriptors that would be used in a QSAR model for compounds related to this compound.

Descriptor TypeDescriptor NameDescription
HydrophobicLogPMeasures the lipophilicity of the compound.
ElectronicDipole MomentQuantifies the overall polarity of the molecule.
StericMolecular WeightThe mass of the molecule.
StericMolecular VolumeThe volume occupied by the molecule.
TopologicalTopological Polar Surface Area (TPSA)Sum of surfaces of polar atoms; relates to membrane permeability.
Quantum ChemicalHOMO/LUMO EnergyEnergy of the Highest Occupied/Lowest Unoccupied Molecular Orbital.

Biochemical Interactions and Enzyme Inhibition Mechanisms

Exploration of Putative Biochemical Targets (in vitro and theoretical studies)

In the absence of direct experimental data for 5-(2,4-Dichlorophenyl)-5-oxovaleric acid, its potential biochemical targets can be inferred from studies on compounds with analogous structural motifs. The presence of the dichlorophenyl group is a key feature in many biologically active molecules. For instance, compounds containing a 2,4-dichlorophenyl moiety have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP4), an enzyme involved in glucose metabolism. Furthermore, the dichlorophenylpyridine structure has been identified as a component of inhibitors targeting furin, a proprotein convertase implicated in various pathological processes.

Theoretical and computational docking studies on other keto acid derivatives suggest that this class of compounds may interact with a range of enzymes. The oxovaleric acid backbone provides a scaffold that can be accommodated in the active sites of various enzymes, with the specific substitutions on the phenyl ring dictating the binding affinity and selectivity. The combination of the dichlorophenyl ring and the valeric acid chain in this compound suggests potential interactions with enzymes that have hydrophobic binding pockets capable of accommodating the substituted aromatic ring, while the carboxylic acid group may engage in hydrogen bonding or electrostatic interactions with amino acid residues in the active site.

Enzyme Inhibition Studies (in vitro and computational analyses)

Characterization of Inhibition Type (Competitive, Non-competitive, Uncompetitive, Mixed)

The mode of enzyme inhibition is dependent on the specific enzyme-inhibitor pair. For structurally related compounds, various types of inhibition have been observed. Without experimental kinetic data for this compound, it is challenging to definitively assign an inhibition type. However, based on its structure, it could potentially act as a competitive inhibitor if it mimics the substrate of a target enzyme, or as a non-competitive or mixed inhibitor if it binds to an allosteric site.

Kinetic Analysis of Enzyme Inhibition

A thorough kinetic analysis, including the determination of inhibition constants (Kᵢ) and IC₅₀ values, would be necessary to quantify the inhibitory potency of this compound against specific enzymes. Such data is crucial for understanding its potential as a modulator of enzyme activity.

Structural Basis of Enzyme-Inhibitor Interactions

Computational modeling and X-ray crystallography of related inhibitors have provided insights into the structural basis of their interactions with target enzymes. These studies often reveal that the dichlorophenyl group engages in hydrophobic and van der Waals interactions within a hydrophobic pocket of the enzyme's active site. The chlorine atoms can form specific halogen bonds with backbone carbonyls or other suitable acceptor groups, enhancing binding affinity. The carboxylic acid moiety of the valeric acid chain is well-suited to form hydrogen bonds with polar amino acid residues such as arginine, lysine, or serine, anchoring the inhibitor in the active site.

Structure-Activity Relationships: Influence of Dichlorophenyl and Valeric Acid Moieties on Biological Activity

The biological activity of this compound is intrinsically linked to its chemical structure. Both the dichlorophenyl and the valeric acid moieties are expected to play critical roles in its interactions with biological targets.

Contribution of the Valeric Acid Backbone to Biological Processes

The valeric acid backbone of this compound plays a crucial role in its interaction with biological targets. This five-carbon chain provides a flexible scaffold that allows the molecule to adopt various conformations, facilitating its binding to the active sites of enzymes and receptors. The carboxylic acid group at one end of the chain is a key functional group that can participate in a variety of non-covalent interactions, including hydrogen bonding and ionic interactions with amino acid residues within a protein.

Research on short-chain fatty acids, such as valeric acid, has indicated their potential role in various physiological processes. For instance, gut microbiota-produced valeric acid has been shown to offer radioprotective effects by improving gastrointestinal tract function and intestinal epithelial integrity. While these findings relate to valeric acid itself, they underscore the potential for the valeric acid backbone in more complex molecules to influence cellular pathways.

Design and Synthesis of Derivatives for Modulated Biological Activity

The structural framework of this compound offers multiple avenues for chemical modification to create derivatives with altered or enhanced biological activities. The primary sites for modification include the carboxylic acid group, the ketone group, and the dichlorophenyl ring.

Modification of the Carboxylic Acid Group: The carboxylic acid moiety can be converted into a variety of functional groups, such as esters, amides, and hydrazides, to modulate the compound's polarity, solubility, and ability to form hydrogen bonds. For example, the synthesis of amide derivatives can be achieved by reacting the carboxylic acid with various amines. These modifications can lead to derivatives with altered pharmacokinetic properties and potentially different biological targets.

Modification of the Ketone Group: The ketone group can be reduced to a secondary alcohol or serve as a handle for the introduction of new ring systems. For instance, reaction with hydrazines can lead to the formation of pyridazinone derivatives. Such structural changes can significantly impact the molecule's three-dimensional shape and its interaction with biological macromolecules.

Modification of the Dichlorophenyl Ring: The substitution pattern on the phenyl ring can be altered to investigate the structure-activity relationship (SAR). The position and number of chlorine atoms can be varied, or other substituents can be introduced to probe the electronic and steric requirements for optimal biological activity.

The design of new derivatives is often guided by computational modeling and a deep understanding of the target's structure. By identifying key interactions between the parent compound and its biological target, medicinal chemists can design new molecules with improved potency, selectivity, and pharmacokinetic profiles.

Below is a table summarizing potential synthetic strategies for generating derivatives of this compound.

Target Moiety Reaction Type Potential Reagents Resulting Derivative Class
Carboxylic AcidEsterificationAlcohols (e.g., ethanol (B145695), methanol)Esters
Carboxylic AcidAmidationAmines (primary, secondary)Amides
Carboxylic AcidHydrazide formationHydrazine (B178648) hydrateHydrazides
KetoneReductionSodium borohydride (B1222165)Secondary Alcohols
KetoneCyclocondensationHydrazinesPyridazinones
Dichlorophenyl RingNucleophilic Aromatic SubstitutionVaries depending on desired substituentSubstituted Phenyl Derivatives

The synthesis and subsequent biological evaluation of these derivatives are essential for exploring the full therapeutic potential of this chemical scaffold. Through systematic modification and screening, it is possible to develop novel compounds with tailored biological activities for various applications.

Potential Applications in Specialized Synthetic Chemistry and Materials Science

Role as Building Blocks in the Synthesis of Advanced Organic Materials

5-(2,4-Dichlorophenyl)-5-oxovaleric acid is a versatile organic building block, possessing multiple reactive sites that allow for its incorporation into a variety of more complex molecular architectures. Its structure, featuring a carboxylic acid group, a ketone, and an activated aromatic ring, makes it a valuable precursor in the synthesis of heterocyclic compounds, which are foundational to many advanced materials.

The dual functionality of the keto-acid allows for sequential or one-pot reactions to form complex heterocyclic systems. For instance, the reaction of γ-keto acids with hydrazine (B178648) derivatives is a well-established route to pyridazinones, a class of heterocyclic compounds with a wide range of biological and chemical applications. The general reaction involves the initial formation of a hydrazone followed by intramolecular cyclization. In the case of this compound, this would lead to the formation of 6-(2,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone. These pyridazinone rings can serve as rigid core structures in the design of novel polymers or functional materials.

While direct polymerization of this compound into materials like polyamides or polyimides is not widely documented in public literature, its potential as a monomer or a modifying agent exists. The carboxylic acid can be converted to an acid chloride or ester for polycondensation reactions with diamines or diols to form polyamides or polyesters, respectively. The dichlorophenyl and ketone moieties would then be incorporated as pendant groups along the polymer chain, potentially imparting specific properties such as increased thermal stability, altered solubility, or photosensitivity.

Applications in the Development of Agrochemicals and Dyes

The 2,4-dichlorophenyl moiety is a common feature in a number of commercially significant agrochemicals. The most notable example is 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used systemic herbicide for the control of broadleaf weeds. mt.gov The structural similarity suggests that derivatives of this compound could be investigated for herbicidal or plant growth regulatory activities. The valeric acid side chain offers a scaffold for further chemical modification to optimize activity and selectivity. Furthermore, various dichlorophenyl derivatives have been explored for their fungicidal and insecticidal properties, indicating a potential avenue for the application of this compound in the development of new crop protection agents. nih.govmdpi.com

In the field of dye chemistry, the dichlorophenyl group can be a component of disperse and azo dyes. Aromatic amines containing the 2,4-dichlorophenyl group can be diazotized and coupled with various aromatic compounds to produce a range of colors. While this compound itself is not a dye, it can be chemically transformed into intermediates for dye synthesis. For example, reduction of the ketone and subsequent reactions could lead to the formation of precursors for novel dye molecules where the dichlorophenyl group acts as a part of the chromophore system.

Exploration in Novel Material Design and Functionality

The unique combination of functional groups in this compound makes it an interesting candidate for exploration in the design of novel materials with specific functionalities. The presence of both a ketone and a carboxylic acid allows for a diverse range of chemical transformations, enabling the creation of complex molecules for materials science applications.

One area of exploration is in the synthesis of liquid crystalline polymers (LCPs). wikipedia.org The rigid dichlorophenyl group could act as a mesogenic unit, which is a key component for inducing liquid crystal phases. By incorporating this molecule into a polymer backbone, either as a main-chain or side-chain component, it might be possible to create new LCPs with tailored thermal and optical properties. wikipedia.org

Furthermore, the ketone functionality opens up the possibility of creating photosensitive materials. Ketones can undergo photochemical reactions, and incorporating this moiety into a polymer could lead to the development of photo-crosslinkable or photo-degradable materials. Such materials have applications in photolithography, data storage, and biomedical devices.

The reactivity of the aromatic ring, activated by the chlorine atoms, also allows for nucleophilic substitution reactions, providing a handle for further functionalization. This could be exploited to attach other chemical groups that impart specific properties, such as fluorescence, conductivity, or biological activity, leading to the development of advanced functional materials.

Future Research Directions and Emerging Perspectives

Advanced Synthetic Methodologies for Analog Generation

The exploration of the chemical space around 5-(2,4-Dichlorophenyl)-5-oxovaleric acid necessitates the development of advanced and efficient synthetic methodologies for the generation of a diverse library of analogs. Traditional methods for the synthesis of similar compounds, such as Friedel-Crafts acylation, can be supplemented with more modern techniques to enhance yield, purity, and stereoselectivity.

Future synthetic strategies could focus on:

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and reduced side products. This methodology is particularly advantageous for scaling up the synthesis of key intermediates.

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can significantly accelerate reaction rates for the synthesis of derivatives, allowing for the rapid generation of a library of analogs for screening purposes.

Biocatalysis: Employing enzymes, such as transaminases, could enable the stereoselective synthesis of chiral analogs. uniovi.es This is particularly relevant for producing enantiomerically pure compounds, which often exhibit different biological activities.

Combinatorial Chemistry: The application of combinatorial approaches, where building blocks are systematically varied, can lead to the high-throughput synthesis of a large number of derivatives. This would be instrumental in exploring the structure-activity relationships of this class of compounds.

These advanced methodologies will be crucial for systematically modifying the core structure of this compound, including alterations to the dichlorophenyl ring, the valeric acid chain, and the ketone functional group, thereby providing a rich collection of compounds for further investigation.

Refined Structure-Activity Relationship Studies

A comprehensive understanding of the relationship between the chemical structure of this compound and its biological activity is paramount for its development as a potential therapeutic agent. Future research should focus on refined structure-activity relationship (SAR) studies to identify the key molecular features responsible for its biological effects.

Key areas for investigation in SAR studies include:

Substitution Pattern of the Phenyl Ring: The position and nature of the substituents on the phenyl ring are likely to have a significant impact on activity. Systematic replacement of the chlorine atoms with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups will help to elucidate the electronic and steric requirements for optimal activity.

Modification of the Valeric Acid Chain: The length and rigidity of the aliphatic chain can be altered to probe the optimal distance and orientation between the phenyl ring and the carboxylic acid group. Introducing unsaturation or branching within the chain could also influence biological activity.

Derivatization of the Ketone and Carboxylic Acid Groups: The ketone group can be reduced to a hydroxyl group or converted to other functional groups to assess its role in target binding. The carboxylic acid can be esterified or converted to an amide to modulate the compound's physicochemical properties, such as lipophilicity and cell permeability.

These SAR studies, coupled with computational modeling and techniques like X-ray crystallography, will provide a detailed understanding of the molecular interactions between the analogs and their biological targets, guiding the design of more potent and selective compounds. nih.govresearchgate.net

Integration of Multi-Omics Data in Biochemical Investigations

To gain a holistic understanding of the biochemical effects of this compound and its analogs, the integration of multi-omics data is essential. nih.gov This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to compound treatment. mdpi.comfrontiersin.org

Future research should aim to:

Identify Molecular Targets: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with the compound, it may be possible to identify the primary molecular targets and the signaling pathways that are modulated. nih.gov

Elucidate Mechanisms of Action: Metabolomic analysis can reveal alterations in cellular metabolism, providing insights into the functional consequences of target engagement. rsc.org Integrating these different omics datasets can help to construct a detailed mechanism of action for the compound. nih.gov

Discover Biomarkers: Multi-omics data can also be used to identify potential biomarkers that could predict the response to treatment with these compounds in a preclinical or clinical setting.

The application of multi-omics approaches will be instrumental in moving beyond a single-target perspective and understanding the broader biological impact of this compound and its derivatives. nih.govnih.gov

Exploration of New Catalytic or Material Science Frontiers

Beyond its potential in the life sciences, the chemical structure of this compound suggests possible applications in catalysis and material science.

Future research in these areas could explore:

Coordination Chemistry and Catalysis: The carboxylic acid and ketone moieties can act as ligands for metal ions, forming coordination complexes. These complexes could be investigated for their catalytic activity in various organic transformations.

Polymer Science: The compound could serve as a monomer or a building block for the synthesis of novel polymers. The presence of the dichlorophenyl group could impart specific properties, such as flame retardancy or altered thermal stability, to the resulting materials.

Functional Materials: Derivatives of this compound could be explored for their potential use in the development of functional materials, such as liquid crystals or organic light-emitting diodes (OLEDs), where the aromatic and functional groups could play a crucial role in their properties.

Q & A

Basic: What are the standard synthetic routes for 5-(2,4-Dichlorophenyl)-5-oxovaleric acid, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling 2,4-dichlorophenyl precursors with valeric acid derivatives. For example:

  • Step 1: React 2,4-dichlorophenylhydrazine with a diketone intermediate (e.g., ethyl 2,4-dioxovalerate) under acidic or basic conditions to form pyrazole or oxadiazole intermediates .
  • Step 2: Hydrolyze the ester group using trifluoroacetic acid (TFA) or HCl to yield the carboxylic acid .
  • Optimization: Adjust reaction time (e.g., reflux for 3–6 hours), solvent polarity (DMF/CH₂Cl₂ for cyclization), and stoichiometry of reagents (e.g., oxalyl chloride for ester activation) to improve yield and purity .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the dichlorophenyl substituents and valeric acid backbone. Chemical shifts for aromatic protons typically appear at δ 7.2–7.8 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular weight (e.g., expected [M+H]⁺ at 290.99 g/mol) .
  • Infrared (IR) Spectroscopy: Detect carbonyl (C=O) stretching at ~1700 cm⁻¹ and C-Cl vibrations at 600–800 cm⁻¹ .

Advanced: How can computational modeling predict the reactivity of this compound in biological systems?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity and nucleophilic attack sites .
  • Molecular Docking: Simulate interactions with enzymes (e.g., cyclooxygenase-2) to identify binding affinities. The dichlorophenyl group may occupy hydrophobic pockets, while the carboxylic acid anchors polar residues .
  • ADMET Prediction: Use tools like SwissADME to evaluate pharmacokinetic properties (e.g., logP ~3.5 suggests moderate lipophilicity) .

Advanced: How should researchers design experiments to evaluate the anti-inflammatory activity of this compound?

Answer:

  • In Vitro Assays:
    • COX-2 Inhibition: Measure IC₅₀ values using a fluorometric kit, comparing inhibition to NSAIDs like ibuprofen .
    • Cytokine Profiling: Use ELISA to quantify TNF-α and IL-6 levels in LPS-stimulated macrophages .
  • In Vivo Models:
    • Murine Paw Edema: Administer the compound (10–50 mg/kg, oral) and monitor edema reduction over 24 hours .
    • Control for Toxicity: Perform hepatic enzyme (ALT/AST) assays to rule out hepatotoxicity .

Advanced: How can researchers resolve contradictions in spectral data for derivatives of this compound?

Answer:

  • Case Study: If NMR shows unexpected peaks, consider:
    • Tautomerism: Keto-enol tautomerism in the oxovaleric moiety may cause splitting .
    • Impurity Analysis: Use HPLC-MS (C18 column, acetonitrile/water gradient) to detect byproducts (e.g., unhydrolyzed esters) .
  • Reference Standards: Compare with published spectra of structurally analogous compounds (e.g., 5-aryl-1,3,4-oxadiazoles) .

Advanced: What strategies mitigate byproduct formation during the synthesis of this compound?

Answer:

  • Byproduct Identification: Common byproducts include dimerized intermediates or chlorinated side products. Use LC-MS for real-time monitoring .
  • Purification Techniques:
    • Flash Chromatography: Employ a hexane/ethyl acetate gradient (10:1 to 1:2) to separate polar impurities .
    • Recrystallization: Use ethanol/water mixtures to isolate pure crystals .

Advanced: How can green chemistry principles be applied to improve the sustainability of its synthesis?

Answer:

  • Solvent Replacement: Substitute DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalysis: Use immobilized lipases for ester hydrolysis, reducing acid waste .
  • Atom Economy: Optimize stoichiometry to minimize excess reagents (e.g., <1.2 equiv. of 2,4-dichlorophenylhydrazine) .

Advanced: What are the stability challenges for this compound under varying storage conditions?

Answer:

  • Light Sensitivity: The dichlorophenyl group is prone to photodegradation. Store in amber vials at -20°C .
  • Hydrolytic Stability: The ester precursor degrades in humid environments. Use desiccants (silica gel) for long-term storage .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) shows decomposition above 200°C; avoid heating beyond 150°C .

Advanced: How does the compound interact with G-protein-coupled receptors (GPCRs) in mechanistic studies?

Answer:

  • Radioligand Binding Assays: Use 3H^3H-labeled analogs to quantify affinity for cannabinoid receptors (e.g., CB1, Ki ~10 nM) .
  • Functional Assays: Measure cAMP levels in HEK293 cells transfected with CB1 receptors to assess inverse agonism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.